半乳聚糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

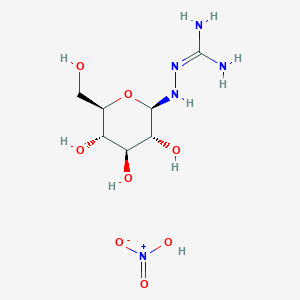

Galactans are synthesized through various biochemical processes, both in nature and synthetically. For example, galactans from red algae such as the hybrid galactan from Furcellaria lumbricalis have been studied for their structure and gelling properties, revealing that their synthesis can be affected by extraction conditions, leading to differences in molecular weight and gel strength (Tuvikene et al., 2010). Additionally, a study on the physico-chemical characterization of a galactan exopolysaccharide produced by Weissella confusa KR780676 outlines the synthesis and properties of a linear galactan containing α-(1→6)-linked galactose units (Devi, Kavitake, & Shetty, 2016).

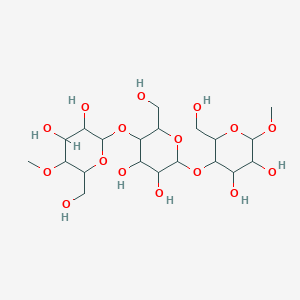

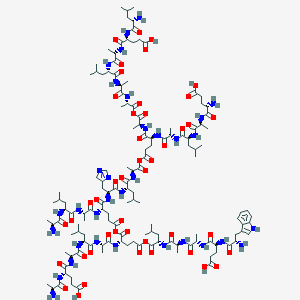

Molecular Structure Analysis

The molecular structure of galactans varies significantly depending on the source. For instance, the structure of galactan from Furcellaria lumbricalis includes 3,6-anhydro-d-galactose and galactose residues, partly sulfated, contributing to its specific gel properties (Tuvikene et al., 2010). Another example is the structural elucidation of an acidic galactan from the eggs of mollusc Pomacea lineata, showing a backbone containing β-d-Gal as a predominant compound (Cruz et al., 2010).

Chemical Reactions and Properties

Galactans undergo various chemical reactions, including sulfation, which significantly impacts their chemical properties. The structure and anticoagulant activity of sulfated galactans from red algae Botryocladia occidentalis highlight the influence of sulfation patterns on their biological activities (Farias, Valente, Pereira, & Mourão, 2000).

Physical Properties Analysis

The physical properties of galactans, such as gelling ability and viscosity, are closely related to their molecular structure and composition. Studies on the rheological properties of hybrid galactan from Furcellaria lumbricalis and the physico-chemical properties of galactan exopolysaccharide produced by Weissella confusa KR780676 provide insights into how molecular weight, degree of sulfation, and extraction conditions affect these properties (Tuvikene et al., 2010); (Devi, Kavitake, & Shetty, 2016).

Chemical Properties Analysis

The chemical properties of galactans, such as solubility, reactivity, and interactions with other molecules, are influenced by their structural features, including the pattern of sulfation and the presence of other functional groups. The study on sulfated galactans from Botryocladia occidentalis illustrates how structural variations affect their anticoagulant activity, showcasing the chemical diversity and complexity of galactans (Farias, Valente, Pereira, & Mourão, 2000).

科学研究应用

陆地植物和海洋大型藻类中的多糖

半乳聚糖是一个通用术语,用于描述在陆地植物和其他生物体中发现的,尤其是红藻中发现的,一个非常庞大的多糖家族 . 它们主要以琼脂和卡拉胶的形式出现 .

流变性质

半乳聚糖具有共同特征,例如它们的高羟基官能团 (-OH) 密度,导致亲水性以及建立氢键网络的高能力 . 即使在低浓度下,它们也会广泛地改变引入其中的水性介质的流变性 .

增稠剂和凝胶剂

半乳聚糖具有增稠剂和凝胶剂的功能特性 . 对于硫酸化的半乳聚糖,例如卡拉胶和琼脂,这些特性因其硫酸盐含量而得到增强,硫酸盐含量赋予了其阴离子特性,使其能够与其他化合物相互作用 .

抗氧化活性

含有大量天然色素和酚类物质的提取物表现出优异的抗氧化活性,使其在功能性食品和化妆品中得到应用 .

药理学用途

广泛的潜在药理学用途,尤其是作为抗凝血剂和抗血栓剂,是人们对这些糖类兴趣日益浓厚的首要原因 . 硫酸化半乳聚糖的自然和临床作用与其结构特征直接相关 .

结构见解

尽管海洋红藻来源的硫酸化半乳聚糖具有由二糖单元组成的简单主链,但实际上其结构非常复杂,取决于其被 (i) 硫酸盐基团,(ii) 非半乳糖单糖,(iii) 半乳糖立体异构体的性质,以及 (iv) 3,6-脱水半乳糖的修饰

作用机制

Target of Action

Galactan, a polysaccharide primarily composed of galactose units, is widely distributed in terrestrial plants and macroalgae . It interacts with various biological targets, including macrophages , Toll-like receptor 2 , and potentially other cell types involved in immune response . These targets play crucial roles in immune response, cell signaling, and maintaining homeostasis .

Mode of Action

Galactan interacts with its targets to induce various biological effects. For instance, a specific type of galactan, 3-O-methylated-galactan, has been shown to polarize macrophages, leading to enhanced secretion of the cytokine TNF-α . This interaction results in cytotoxic effects on certain cancer cells . The mode of action involves targeting Toll-like receptor 2 and activation of MAPKs and NF-κB signaling pathways .

Biochemical Pathways

Galactan’s interaction with its targets affects several biochemical pathways. In the case of macrophages, galactan influences the polarization process, which involves various signaling pathways, including MAPKs and NF-κB . These pathways play a crucial role in immune response and inflammation, leading to downstream effects such as enhanced cytokine secretion and cytotoxic effects on cancer cells .

Pharmacokinetics

It is known that non-absorbed galactan is vigorously fermented by gastrointestinal microflora . This fermentation process can lead to the production of short-chain fatty acids and decrease the generation and absorption of ammonia .

Result of Action

The interaction of galactan with its targets and the subsequent changes in biochemical pathways result in various molecular and cellular effects. For instance, the polarization of macrophages by galactan leads to enhanced secretion of cytokine TNF-α, which has cytotoxic effects on certain cancer cells . Additionally, galactan has been reported to have antitumor effects .

Action Environment

The action of galactan can be influenced by various environmental factors. For instance, the structural properties of galactan, such as its sulfation patterns, can greatly influence its functional properties . Moreover, the presence of 3,6-anhydrogalactopyranose residues in galactans can increase the flexibility of the galactan chains and allow larger contraction of the random coil structure . These factors can affect the rheological properties of galactan and its interaction with other compounds .

未来方向

Recent studies have shown that galactans can aid host defense by modulating the inflammatory and antimicrobial activity of neutrophils and macrophages . This opens up new possibilities for the development of galactans as pharmaceutical drugs in the field of thrombosis . Also, the structural and biochemical insights into a modular β-1,4-galactan synthase in plants have provided a new model for pectic galactan side-chain addition .

属性

IUPAC Name |

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O16/c1-30-15-6(3-21)33-19(13(28)9(15)24)36-17-8(5-23)34-20(14(29)11(17)26)35-16-7(4-22)32-18(31-2)12(27)10(16)25/h6-29H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYRUXGRHTJRKNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609650 |

Source

|

| Record name | Methyl 4-O-methylhexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39300-87-3 |

Source

|

| Record name | Methyl 4-O-methylhexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-4-ol, 4'-(1,1-dimethylethyl)-](/img/structure/B25776.png)

![Pentanoic acid, 5-[(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)amino]-5-oxo-](/img/structure/B25794.png)